molecular formula C7H11N3 B1275426 N5,N5-Dimethylpyridine-2,5-diamine CAS No. 39856-52-5

N5,N5-Dimethylpyridine-2,5-diamine

Cat. No. B1275426
CAS RN: 39856-52-5
M. Wt: 137.18 g/mol
InChI Key: OLYQLAFJZQNFCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N5,N5-dimethylpyridine-2,5-diamine derivatives has been explored in various studies. For instance, a novel compound, 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, was synthesized through a one-pot condensation reaction of 2,2-dimethylpropane-1,3-diamine with di(pyridin-2-yl)methanone using dichloromethane as a solvent at room temperature . This process highlights the potential for creating complex structures from simpler diamine precursors. Similarly, the synthesis of a copper complex from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involved an oxidation and condensation reaction mediated by Cu(NO3)2.3H2O, leading to the formation of a compound with a C-C bond-forming reaction .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is determined using various analytical techniques. For the hexahydropyrimidine derivative, the structure was confirmed based on elemental analysis, UV-visible, 1H-NMR, 13C-NMR, IR, and mass spectral data . In the case of the copper complex, the structure was elucidated to have a mer-N3O3 environment for one of the copper centers and a distorted trigonal-bipyramidal geometry for the other . These studies demonstrate the diverse molecular geometries that can be achieved with N5,N5-dimethylpyridine-2,5-diamine derivatives.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite intricate. The hexahydropyrimidine

Scientific Research Applications

Electrochemical Hydrogen Production

N5,N5-Dimethylpyridine-2,5-diamine is used in nickel complexes for electrochemical hydrogen production from neutral water. One such nickel complex with a diamine-tripyridine ligand exhibited a turnover number of 308,000 over 60 hours at -1.25 V vs. SHE, with a Faradaic efficiency of about 91% (Zhang et al., 2014).

Antimicrobial Agents

This compound has been synthesized as part of a series of novel N5-(2-substituted benzylidene)-N2, N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine for antimicrobial purposes. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi (Rao, Rao, & Koteswara, 2020).

Photochemical Reactions

N5,N5-Dimethylpyridine-2,5-diamine is involved in vapor-phase photochemical reactions. Irradiation of its vapors at specific wavelengths results in the formation of isomerization products and undergoes reactions like demethylation to yield other pyridine derivatives (Pavlik et al., 1999).

Anticancer Agent Development

Synthesized variants of N5,N5-Dimethylpyridine-2,5-diamine have shown potential as anticancer agents. They exhibited significant activity against HeLa cell lines, showing promise for future cancer treatment research (Rao, Rao, Koteswara Rao, & Maddur, 2020).

Coordination Chemistry

This compound plays a role in the formation of metal complexes. For instance, Mn2+ ion uses it as a template in the synthesis of complexes with pentagonal-bipyramidal and pentagonal-pyramidal structures (Drew et al., 1977).

Safety And Hazards

The compound has been classified as dangerous with the signal word "Danger" . The hazard statements include H302-H315-H318-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

5-N,5-N-dimethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYQLAFJZQNFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192908
Record name N5,N5-Dimethylpyridine-2,5-diamine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N5,N5-Dimethylpyridine-2,5-diamine

CAS RN

39856-52-5
Record name N5,N5-Dimethyl-2,5-pyridinediamine
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Record name N5,N5-Dimethylpyridine-2,5-diamine
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Record name N5,N5-Dimethylpyridine-2,5-diamine
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Record name N5,N5-dimethylpyridine-2,5-diamine
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Synthesis routes and methods I

Procedure details

The N,N-dimethyl-6-nitropyridine-3-amine obtained above is taken up in 25 mL of ethanol. After addition of 4.8 g of stannous chloride, the reaction mixture is refluxed for 30 minutes and then concentrated to dryness. The residue is chromatographed on a column of silica, eluting with a 90/10 mixture of dichloromethane and ammoniacal methanol. The fractions containing the expected product are combined and concentrated to give 750 mg of 5-dimethylaminopyridine-2-amine in the form of a pasty yellow solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of dimethyl-(6-nitro-pyridin-3-yl)-amine (0.64 g, 3.83 mmol) in ethanol (45 mL) was treated with 10% palladium on activated carbon (203 mg). The reaction mixture was stirred under a positive pressure of hydrogen gas (balloon) at 25° C. and atmospheric pressure overnight. The catalyst was then filtered off through a pad of celite, and the celite pad was washed well with ethanol. The filtrate was concentrated in vacuo to afford N5,N5-dimethyl-pyridine-2,5-diamine (493.6 mg, 94%) as a dark red-purple oil: EI-HRMS m/e calcd for C7H11N3 (M+) 137.0953, found 137.0957.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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